molecular formula C18H17FN6O B5762641 1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine

1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine

Cat. No. B5762641
M. Wt: 352.4 g/mol
InChI Key: IBQYFJZOZVKSGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine, also known as FPTB, is a piperazine derivative that has gained significant attention in the scientific research community due to its potential therapeutic applications. FPTB has been synthesized using various methods and its mechanism of action, biochemical and physiological effects have been extensively studied.

Mechanism of Action

The exact mechanism of action of 1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine is not yet fully understood. However, it has been suggested that 1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine may act as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. 1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine may also modulate the activity of the GABAergic system, which is involved in the regulation of anxiety.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine has been shown to exhibit anxiolytic and antidepressant effects in animal models. It has also been shown to reduce locomotor activity and increase sleeping time in mice, indicating its sedative properties. 1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of neuronal growth and plasticity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine in lab experiments is its high potency, which allows for the use of smaller doses. However, one of the limitations is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for anxiety and depression. Another direction is to study its effects on other physiological and biochemical pathways, such as the dopaminergic and serotonergic systems. Additionally, further research is needed to optimize its pharmacokinetics and improve its solubility in water.

Synthesis Methods

1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine can be synthesized using a variety of methods, including the reaction of 1-(4-fluorophenyl)piperazine with 3-(1H-tetrazol-1-yl)benzoyl chloride in the presence of a base. Another method involves the reaction of 1-(4-fluorophenyl)piperazine with 3-(1H-tetrazol-1-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Scientific Research Applications

1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. 1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine has been shown to exhibit anxiolytic and antidepressant effects in animal models, indicating its potential as a novel therapeutic agent.

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6O/c19-15-4-6-16(7-5-15)23-8-10-24(11-9-23)18(26)14-2-1-3-17(12-14)25-13-20-21-22-25/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQYFJZOZVKSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine

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